4-Chloro-3-iodo-2,6-dimethylpyridine
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Overview
Description
4-Chloro-3-iodo-2,6-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and two methyl groups at the 2nd and 6th positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the following steps:
Chlorination: 2,6-dimethylpyridine is chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Iodination: The chlorinated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-2,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-2,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-2,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the iodine substituent at the 3rd position.
3-Iodo-2,6-dimethylpyridine: Lacks the chlorine substituent at the 4th position.
2,6-Dimethylpyridine: Lacks both chlorine and iodine substituents.
Uniqueness
4-Chloro-3-iodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and applications. The combination of these substituents can enhance its utility in specific chemical reactions, such as coupling reactions, and its potential as an intermediate in the synthesis of complex molecules.
Biological Activity
The molecular formula for 4-Chloro-3-iodo-2,6-dimethylpyridine is C_8H_8ClI_N. The synthesis of this compound typically involves multi-step reactions, which may include the use of continuous flow reactors to enhance yield and efficiency. The presence of halogen atoms (Cl and I) in its structure suggests potential reactivity with biological targets, which is a common feature among similar pyridine derivatives.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, related compounds have shown significant biological properties. These include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The mechanism often involves interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.
- Anticancer Properties : Some pyridine derivatives are known to exhibit anticancer activity by targeting specific pathways involved in tumor growth and proliferation.
Comparative Biological Activity Table
The following table summarizes the biological activities observed in structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
4-Chloropyridin-2-amine | Moderate | Yes | Inhibition of cell division and enzyme activity |
4-Iodopyridin-2-amine | High | Yes | Interference with DNA replication |
4-Methylpyridin-2-amine | Low | Yes | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Bioconversion Studies : Research has indicated that biotransformation processes involving pyridine derivatives can lead to the formation of hydroxylated products, which may possess enhanced biological activity. For instance, studies using Burkholderia sp. MAK1 revealed effective conversion rates for related compounds under optimal conditions (30 °C) with near-complete conversion after several hours .
- Antibacterial Properties : A study highlighted that pyridine derivatives exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for similar compounds ranged from 0.5 to 8 µg/mL . Though specific data for this compound is lacking, its structural analogs suggest potential efficacy.
- Mechanistic Insights : The interaction of pyridine derivatives with target proteins often involves binding to active sites, leading to functional inhibition or activation. This mechanism is crucial in understanding how these compounds can be developed into therapeutic agents.
Properties
Molecular Formula |
C7H7ClIN |
---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
4-chloro-3-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChI Key |
WZUMGRAUJYYNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)I)Cl |
Origin of Product |
United States |
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